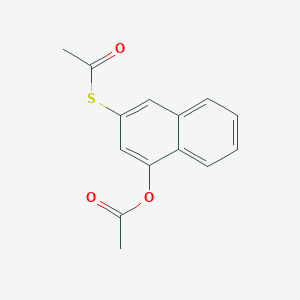

(3-Acetylsulfanyl-1-naphthyl) acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-acetylsulfanylnaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(15)17-14-8-12(18-10(2)16)7-11-5-3-4-6-13(11)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKMBYJMUXVKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=CC=CC=C21)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Naphthalene Derivatives As Functional Scaffolds

The naphthalene (B1677914) ring system, consisting of two fused benzene (B151609) rings, is a cornerstone in the design of functional molecules. knowde.com This polycyclic aromatic hydrocarbon is not merely a structural backbone but an active participant in molecular interactions, making it a privileged scaffold in various scientific domains. nih.gov

Structural and Electronic Properties: Naphthalene's extended π-electron system gives it distinct aromatic and electronic properties. This structure allows for a variety of chemical modifications at multiple positions, enabling chemists to fine-tune the steric and electronic characteristics of the resulting derivatives. nih.gov Its inherent planarity and lipophilicity are crucial for its interaction with biological targets, such as intercalating with DNA or fitting into the active sites of enzymes.

Applications in Medicinal Chemistry and Materials Science: The naphthalene scaffold is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.gov Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Notable drugs incorporating the naphthalene core include the nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol. nih.govnumberanalytics.com In materials science, naphthalene derivatives are utilized in the synthesis of dyes, pigments, and polymers due to their unique photophysical properties. knowde.comnumberanalytics.com The ability to create complex, functionalized naphthalene structures is a key driver of innovation in both drug discovery and the development of advanced organic materials. nih.govgoogle.com

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Naproxen | NSAID | Pain and inflammation relief nih.govnumberanalytics.com |

| Propranolol | Beta-Blocker | Hypertension, angina, anxiety nih.gov |

| Terbinafine | Antifungal | Fungal skin and nail infections nih.gov |

| Nabumetone | NSAID | Treatment of arthritis nih.govnumberanalytics.com |

| Duloxetine | SNRI | Antidepressant and nerve pain medication nih.gov |

Academic Relevance of Acetate Ester Functionalities in Organic and Biological Systems

The acetate (B1210297) ester is one of the most fundamental and ubiquitous functional groups in chemistry and biology. Formed from the condensation of an alcohol with acetic acid, this group imparts specific and valuable properties to molecules.

In Organic Synthesis and Industry: Acetate esters are widely used as solvents and intermediates in organic synthesis. ontosight.ai Their moderate polarity and volatility make them suitable for a range of applications. The esterification process itself is a classic reaction taught in introductory organic chemistry, often used to illustrate principles of chemical equilibrium. In industrial contexts, acetate esters are key components in the production of polymers, fragrances, and flavorings. ontosight.ai

In Biological Systems: In biochemistry, the acetate ester linkage is critical. Many biological molecules are acetylated, a process that can alter their function, stability, and localization within the cell. For instance, the acetylation of histones is a key epigenetic modification that regulates gene expression. Furthermore, acetate esters are central to the metabolism of many organisms. ontosight.ai They can serve as intermediates in metabolic pathways or as signaling molecules. ontosight.ai A well-known example is 1-Naphthyl acetate, which is used as a chromogenic substrate to detect the activity of enzymes like acetylcholinesterase. medchemexpress.com The hydrolysis of the ester bond by the enzyme releases a product that can be easily quantified. medchemexpress.com

Significance of Thioester Moieties in Synthetic Methodologies and Mechanistic Biochemistry

Thioesters, where a sulfur atom replaces the ester oxygen, are high-energy functional groups with profound importance in both synthetic chemistry and the metabolic processes of life. fiveable.me

Reactivity and Synthetic Utility: The carbon-sulfur bond in a thioester is weaker and less polarized than the corresponding carbon-oxygen bond in an ester. This makes the carbonyl carbon of a thioester more electrophilic and thus more reactive toward nucleophiles. fiveable.me This enhanced reactivity is harnessed in organic synthesis for various acyl transfer reactions, including the formation of amides, esters, and other carboxylic acid derivatives. Thioesters are also pivotal in methodologies like native chemical ligation, a powerful tool for the total synthesis of proteins.

Central Role in Biochemistry: In the realm of biochemistry, thioesters are indispensable. Acetyl-Coenzyme A (Acetyl-CoA) is arguably the most famous biological thioester, acting as a central hub in metabolism. fiveable.mewikipedia.org It is the key intermediate that funnels carbon atoms from glycolysis and fatty acid oxidation into the citric acid cycle for energy production. ontosight.aitruegeometry.com The high free energy of hydrolysis of the thioester bond makes the transfer of the acetyl group a thermodynamically favorable process, driving numerous biosynthetic reactions. truegeometry.com Thioesters are involved in:

Energy Metabolism: The citric acid cycle. ontosight.ai

Biosynthesis: The formation of fatty acids, steroids, and ketone bodies. wikipedia.orgontosight.ai

Protein Modification: The tagging of proteins with ubiquitin for degradation. wikipedia.org

The reliance of core metabolic pathways on thioester chemistry underscores their fundamental role in cellular function. ontosight.aiontosight.ai Approximately 10-15% of all enzymes are thought to rely on thioester bonds to function correctly. ontosight.ai

| Process | Key Thioester Molecule | Function |

|---|---|---|

| Citric Acid Cycle | Acetyl-CoA | Donates acetyl group to initiate the cycle for ATP production ontosight.aitruegeometry.com |

| Fatty Acid Synthesis | Malonyl-CoA, Acyl Carrier Protein (ACP) thioesters | Building blocks for elongating fatty acid chains wikipedia.org |

| Fatty Acid Degradation (β-oxidation) | Acyl-CoA | Activation of fatty acids for breakdown into acetyl-CoA truegeometry.com |

| Protein Ubiquitination | Ubiquitin-E1/E2 thioester intermediates | Activation of ubiquitin for transfer to target proteins wikipedia.org |

Overview of the Research Landscape for Multifunctional Naphthalene Conjugates

Strategies for the Construction of the Naphthyl Acetate Core

Esterification of Naphthol Precursors

The conversion of a naphthol precursor, such as 1,3-naphthalenediol (B86631), into its corresponding acetate ester is a common and well-documented transformation in organic synthesis. This can be achieved through several standard acetylation methods.

A highly effective method for the O-acetylation of hydroxyl groups involves the use of highly reactive acylating agents like acetic anhydride (B1165640) (Ac₂O) or acetyl chloride (AcCl). These reagents react with the nucleophilic hydroxyl group of the naphthol to form the ester bond. The reaction is often performed in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). orientjchem.org

The general scheme for this reaction is the acylation of the hydroxyl group by an acid chloride or anhydride. This process is versatile and can be applied to a wide range of substrates, including complex molecules. Modern adaptations may employ catalysts to improve efficiency and sustainability, such as a solvent-free approach using vanadyl sulfate (B86663) which can activate the acetic anhydride.

Table 1: Representative Conditions for Acetylation of Phenols/Naphthols

| Reagent | Catalyst/Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine (B92270) | Pyridine | 0 °C to RT | A standard and widely used method for O-acetylation. orientjchem.org |

| Acetic Anhydride | Vanadyl sulfate (VOSO₄) | Solvent-free | Room Temp. | A sustainable approach with stoichiometric reactants. |

| Acetic Acid | Nickel Nitrate | Acetonitrile | Reflux | Demonstrates high chemoselectivity for the acylated product. |

| Acetyl Chloride | Triethylamine (Et₃N) | Dichloromethane | 0 °C to RT | Highly reactive; base is crucial to scavenge HCl byproduct. |

In base-catalyzed esterification, a base is used not only to neutralize byproducts but also to deprotonate the naphthol, forming a more nucleophilic naphthoxide ion. This enhances the rate of reaction with the acetylating agent. A classic example is the Schotten-Baumann reaction, where an acyl chloride is added to a solution of the alcohol or phenol (B47542) in aqueous alkali, such as sodium hydroxide (B78521). Another common technique involves using an organic base, like pyridine, which can act as both the solvent and the catalyst. orientjchem.org The pyridine activates the anhydride or acid chloride toward nucleophilic attack.

Table 2: Base-Catalyzed Acetylation Methods

| Base | Acetylating Agent | Solvent | Key Feature |

|---|---|---|---|

| Sodium Hydroxide | Acetic Anhydride | Water/Ice | Forms naphthoxide in situ for rapid reaction. |

| Pyridine | Acetic Anhydride | Pyridine | Pyridine acts as a nucleophilic catalyst and acid scavenger. orientjchem.org |

| Triethylamine | Acetyl Chloride | Aprotic (e.g., CH₂Cl₂) | Non-nucleophilic base used to neutralize HCl. |

Synthesis of Naphthylacetic Acid Esters (Analogous Ring Systems)

While not a direct route to the target molecule, the synthesis of naphthylacetic acid esters provides insight into methods for elaborating the naphthalene core. These methods focus on adding a -CH₂COO- group to the ring, which is a different synthetic challenge than direct esterification of a naphthol.

The Arndt-Eistert reaction is a powerful homologation method that extends a carboxylic acid by a single methylene (B1212753) group. organic-chemistry.orgwikipedia.org This sequence is particularly useful for synthesizing naphthylacetic acids from the corresponding naphthoic acids. The reaction proceeds in three main steps:

Activation of Carboxylic Acid: The starting naphthoic acid (e.g., 1-naphthoic acid) is converted to a more reactive derivative, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgadichemistry.com

Formation of Diazoketone: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. Modern, safer adaptations often use trimethylsilyldiazomethane (B103560) in the presence of a base like triethylamine. orgsyn.orgnrochemistry.com The base is crucial for neutralizing the HCl generated, preventing side reactions. wikipedia.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (typically silver(I) oxide, Ag₂O, or silver benzoate), to form a ketene (B1206846). organic-chemistry.orgorgsyn.org This rearrangement occurs with retention of stereochemistry at the migrating group. libretexts.org

Nucleophilic Trapping: The highly reactive ketene intermediate is immediately trapped by a nucleophile present in the reaction mixture. If the nucleophile is an alcohol (e.g., ethanol), the corresponding naphthylacetic acid ester is formed. organic-chemistry.orgorgsyn.org If water is used, the product is naphthylacetic acid.

A well-documented example is the synthesis of ethyl 1-naphthylacetate (B1228651) from 1-naphthoyl chloride. orgsyn.org The reaction involves forming 1-(diazoacetyl)naphthalene, which is then rearranged in the presence of ethanol (B145695) and a silver benzoate (B1203000) catalyst to yield the final ester product. orgsyn.org

Approaches for the Regioselective Installation of the Acetylsulfanyl Group

The introduction of the acetylsulfanyl group (-SAc) specifically at the 3-position of the 1-acetoxynaphthalene core is the most significant synthetic challenge. Direct electrophilic substitution at the C-3 position of a 1-naphthol (B170400) derivative is generally disfavored. acs.org Therefore, a more plausible strategy involves the synthesis of a 3-mercapto-1-naphthol precursor, followed by a double acetylation of both the hydroxyl and thiol functionalities.

Achieving the regioselective synthesis of 3-mercapto-1-naphthol is key. While direct methods are not prominently described, a potential route could involve a multi-step sequence starting from 1,3-naphthalenediol. One hypothetical approach is the Newman-Kwart rearrangement, a standard method for converting phenols to thiophenols. This sequence would involve:

Selective Protection/Activation: One of the two hydroxyl groups of 1,3-naphthalenediol would need to be selectively converted into a precursor for the rearrangement, such as an O-aryl thiocarbamate.

Thermal Rearrangement: The O-aryl thiocarbamate would be heated to induce the rearrangement, transferring the sulfur-containing moiety from the oxygen to an adjacent carbon on the aromatic ring. The regioselectivity of this step would be critical.

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed to yield the free thiol group (-SH) at the C-3 position.

Final Acetylation: The 3-mercapto-1-naphthol intermediate would then be treated with an acetylating agent, such as acetic anhydride or acetyl chloride, under appropriate conditions to acetylate both the hydroxyl group at C-1 and the thiol group at C-3, yielding the final product, this compound.

This proposed pathway underscores that the "regioselective installation" is achieved not by direct substitution on the naphthyl acetate core, but by a carefully planned synthesis of the correctly substituted precursor.

Direct Thioesterification Methods

Direct thioesterification methods aim to form the thioester functionality in a single key step. These methods can be advantageous in terms of atom economy and procedural simplicity.

Electrochemical methods provide a green and efficient alternative for the synthesis of thioesters, often avoiding the need for harsh reagents and catalysts. rsc.org Generally, these methods involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that subsequently reacts with a sulfur source.

While direct electrochemical synthesis of this compound from a naphthol precursor has not been extensively detailed in the literature, general electrochemical approaches for thioester formation can be considered. One such approach involves a three-component reaction utilizing elemental sulfur. rsc.org In this process, an acyl radical is generated electrochemically from an α-keto acid, which is then trapped by elemental sulfur to form a carbonyl thiyl radical. This reactive species can then be captured by a suitable trapping agent to yield the final thioester product. rsc.org

A hypothetical electrochemical synthesis of a naphthyl thioester could involve the following general steps:

| Step | Description | Reactants |

| 1 | Electrochemical generation of a naphthoyl radical | A suitable naphthoyl precursor |

| 2 | Trapping of the radical with a sulfur source | Elemental sulfur or a thiol |

| 3 | Formation of the thioester | Reaction with an acetylating agent |

This method offers a metal-free and oxidant-free pathway to thioesters, proceeding with high atom and step economy. rsc.org

The direct conversion of alcohols, such as naphthols, to thioesters represents an attractive synthetic strategy. While specific methods for the direct conversion of a substituted 1-naphthol to this compound are not prevalent, general methodologies for the conversion of alcohols to thioesters can be adapted.

One-pot procedures have been developed for the synthesis of thioesters from alcohols, often involving the in-situ activation of the alcohol followed by reaction with a sulfur nucleophile. For instance, the synthesis of thioamidoalkyl naphthols has been achieved through a multi-component reaction of a β-naphthol, an aromatic aldehyde, and a thioamide in the presence of a heterogeneous catalyst like ferric hydrogensulfate. researchgate.net

A generalized approach for the one-pot synthesis of a thioester from an alcohol could involve the conditions summarized in the table below:

| Catalyst/Reagent | Sulfur Source | Key Features |

| Ferric hydrogensulfate | Thioamide | Heterogeneous catalyst, good yields. researchgate.net |

| Sodium thiosulfate | Sodium thiosulfate | Transition-metal-free, uses a sulfur surrogate. nih.gov |

These one-pot methods are advantageous due to their operational simplicity and the use of often less toxic and odorous reagents. nih.gov

Metal-catalyzed thiocarbonylation offers a powerful tool for the synthesis of thioesters from various precursors. Palladium-catalyzed reactions, in particular, have been extensively studied for the formation of C-S bonds.

The thiocarbonylation of aryl halides or triflates with a source of carbon monoxide and a thiol is a common strategy. While direct thiocarbonylation of a 1-acetoxynaphthalene might be challenging, a more plausible route involves the thiocarbonylation of a halo-substituted naphthyl acetate. For example, a palladium-catalyzed reaction of an aryl iodide with an S-aryl thioformate can serve as a thioester source at ambient temperature.

A representative palladium-catalyzed thiocarbonylation reaction is outlined below:

| Catalyst System | Reactants | Conditions | Product |

| Pd2(dba)3 / Xantphos | Aryl iodide, S-aryl thioformate | Ambient temperature | S-Aryl thioester |

This method avoids the use of toxic carbon monoxide gas by employing a thioformate as a surrogate. The reaction generally shows good functional group tolerance.

Another approach involves the photoredox-mediated nickel-catalyzed C(sp³)–H thiocarbonylation of ethers, where a thioester group is transferred. rsc.org This type of reaction highlights the potential for innovative C-H functionalization strategies in thioester synthesis. rsc.org

Substitution Reactions Involving Sulfur Nucleophiles

Substitution reactions, particularly those catalyzed by transition metals, provide a versatile and widely applicable method for the formation of the C-S bond in the target molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the introduction of an acetylsulfanyl group onto a naphthalene ring. This approach would typically involve the reaction of a halo-substituted naphthyl acetate with a sulfur nucleophile, such as potassium thioacetate (B1230152).

The synthesis of this compound could be envisioned starting from 3-bromo-1-naphthyl acetate. A palladium catalyst, in conjunction with a suitable ligand, would facilitate the coupling with potassium thioacetate.

The following table summarizes typical conditions for such a palladium-catalyzed C-S coupling reaction:

| Catalyst | Ligand | Base | Solvent | Nucleophile |

| Pd(OAc)2 or Pd2(dba)3 | Xantphos or similar phosphine (B1218219) ligand | K2CO3 or Cs2CO3 | Toluene or Dioxane | Potassium thioacetate |

This type of reaction has been successfully applied to bromo-naphthalene scaffolds for the synthesis of diverse compound libraries.

Nucleophilic aromatic substitution (SNAr) provides another potential route for the introduction of the acetylsulfanyl group. This reaction requires the naphthalene ring to be activated by electron-withdrawing groups ortho or para to the leaving group (a halogen).

In the case of this compound, the starting material would likely be a 3-halo-1-naphthyl acetate. The viability of an SNAr reaction would depend on the electronic properties of the acetate group and any other substituents on the naphthalene ring. While the acetate group is not a strong electron-withdrawing group, the reaction might be feasible under forcing conditions or with a highly reactive nucleophile.

A hypothetical SNAr reaction is presented below:

| Substrate | Nucleophile | Conditions | Product |

| 3-Halo-1-naphthyl acetate | Potassium thioacetate | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | This compound |

Photoinduced nucleophilic substitution reactions of aryl halides with potassium thioacetate have also been reported and could offer a milder alternative to traditional SNAr conditions. researchgate.net

Integrated Synthesis of this compound: Convergent and Linear Strategies

Linear Synthesis:

A linear synthesis would involve the sequential modification of a starting naphthalene derivative. A plausible linear route could commence with 3-amino-1-naphthol.

Step 1: Diazotization and Sandmeyer-type Reaction: The amino group of 3-amino-1-naphthol can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis, would yield 3-mercapto-1-naphthol.

Step 2: Acetylation of the Thiol Group: The resulting thiol can be selectively acetylated using a mild acetylating agent like acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base to form S-(3-hydroxy-1-naphthyl) ethanethioate.

Step 3: Acetylation of the Hydroxyl Group: The final step would involve the acetylation of the hydroxyl group. This can be achieved by reacting the product from the previous step with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine or a catalytic amount of acid, to yield this compound.

Convergent Synthesis:

Fragment A Synthesis (Naphthyl Acetate Moiety): One fragment could be a suitably functionalized naphthalene ring with the acetate group already in place. For instance, starting with 3-bromo-1-naphthol, the hydroxyl group can be protected, for example, as a tetrahydropyranyl (THP) ether.

Fragment B Synthesis (Acetylsulfanyl Moiety): The second fragment would be the acetylsulfanyl group.

Coupling and Deprotection: The protected 3-bromo-1-naphthyl derivative could then undergo a palladium-catalyzed cross-coupling reaction with a thiol equivalent. Following the successful coupling, the protecting group on the hydroxyl function would be removed.

Final Acetylation: The deprotected hydroxyl group would then be acetylated as described in the linear synthesis to afford the target compound.

These proposed routes are hypothetical and would require experimental validation to determine their feasibility and optimize reaction conditions.

Spectroscopic and Chromatographic Methods for Synthetic Verification

The successful synthesis of this compound would be verified through a combination of spectroscopic and chromatographic techniques. While experimental data for this specific compound is not available, the expected analytical characteristics can be predicted based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methyl protons of the acetate group, and the methyl protons of the acetylsulfanyl group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern on the naphthalene core. The methyl protons of the acetate and acetylsulfanyl groups would likely appear as singlets in the upfield region (around 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the acetate and acetylsulfanyl groups (in the range of 160-200 ppm), the carbons of the naphthalene ring (typically 110-150 ppm), and the methyl carbons of the two acetyl groups (around 20-30 ppm).

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For 1-naphthyl acetate, the molecular ion peak (M+) is observed at m/z 186. oup.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis could reveal the loss of the acetyl and acetylsulfanyl groups, providing further structural confirmation. In electron ionization (EI) mode, typical fragment ions for acetylated naphthols include those at m/z 144 and 186. oup.com

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. oup.com this compound would likely be amenable to GC-MS analysis, allowing for both separation from any impurities and confirmation of its identity through its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method could be developed to analyze the purity of the synthesized this compound.

The following table summarizes the expected spectroscopic and chromatographic data for the verification of this compound, based on data for related naphthalene derivatives.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm), Acetate CH₃ (singlet, ~2.3 ppm), Acetylsulfanyl CH₃ (singlet, ~2.4 ppm) |

| ¹³C NMR | Carbonyl carbons (160-200 ppm), Naphthalene carbons (110-150 ppm), Methyl carbons (~20-30 ppm) |

| Mass Spectrometry (EI) | Molecular ion peak, Fragmentation peaks corresponding to loss of acetyl and acetylsulfanyl groups |

| GC-MS | A single peak with a characteristic retention time and mass spectrum |

| HPLC | A single peak indicating the purity of the compound |

Hydrolytic Stability and Kinetics of the Acetate Ester Linkage

The acetate ester at the 1-position of the naphthalene ring is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. The rate of this process is highly dependent on the surrounding chemical environment and the intrinsic structural properties of the molecule.

Influence of Electronic and Steric Factors on Ester Hydrolysis

The hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism. The stability of the ester linkage in this compound is influenced by both electronic and steric factors originating from the substituted naphthalene ring.

Steric Factors: Steric hindrance around the ester's carbonyl group can impede the approach of a nucleophile (like a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis. nih.gov In the case of this compound, the substituent is at the 3-position, which is relatively remote from the acetate group at the 1-position. Therefore, significant steric hindrance from the acetylsulfanyl group on the hydrolysis of the acetate ester is not expected. Studies on similarly substituted naphthyl systems suggest that steric effects become more pronounced with substituents at ortho positions (e.g., the 2- or 8-position). rsc.org

pH-Dependent Hydrolytic Profiles

The hydrolysis of esters is subject to catalysis under both acidic and basic conditions, exhibiting a characteristic pH-rate profile where the reaction is slowest at or near neutral pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weak nucleophile, water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This process is typically faster and irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol leaving group. uv.esbue.edu.eg

The rate of hydrolysis for aryl esters can be quantified at various pH values, as illustrated in the following representative table.

| Condition | Relative Rate Constant (k_rel) | Dominant Mechanism |

|---|---|---|

| Acidic (pH 2) | Moderate | Specific Acid Catalysis |

| Neutral (pH 7) | Slow | Uncatalyzed Hydrolysis |

| Basic (pH 12) | Fast | Base-Catalyzed Hydrolysis |

This table provides a generalized representation of the pH-dependent hydrolysis profile for a typical aryl ester.

Reactivity Profiles of the Acetylsulfanyl Thioester Moiety

The acetylsulfanyl group is a thioester, a class of compounds known for their unique reactivity, which is central to many processes in both biochemistry and synthetic chemistry. gonzaga.edu Thioesters are generally more reactive than their oxygen ester counterparts toward nucleophiles other than water. nih.govstackexchange.com This enhanced reactivity stems from the lower degree of resonance stabilization between the sulfur lone pairs and the carbonyl group compared to oxygen esters, making the carbonyl carbon more electrophilic. stackexchange.com

Acyl Transfer Reactions and their Synthetic Utility

Thioesters are excellent acylating agents due to their high acyl group transfer potential. gonzaga.edu The acetyl group from the acetylsulfanyl moiety can be efficiently transferred to a variety of nucleophiles. This reactivity is significantly greater than that of the corresponding oxygen ester, especially with soft nucleophiles like thiols and amines. nih.govnih.gov

Aminolysis: Thioesters react readily with amines to form stable amide bonds, a reaction that often proceeds smoothly without the need for harsh catalysts. stackexchange.comwikipedia.org

Thiolysis: The reaction with other thiols (transthioesterification) is a key step in various biological and synthetic processes, including Native Chemical Ligation. libretexts.org

The relative reactivity of thioesters makes them versatile intermediates in organic synthesis.

| Nucleophile | Reactivity with Thioester | Reactivity with Oxygen Ester | Product |

|---|---|---|---|

| Amine (R-NH₂) | High | Low | Amide |

| Thiol (R-SH) | High | Very Low | New Thioester |

| Hydroxide (OH⁻) | High | High | Carboxylate |

| Water (H₂O) | Low | Very Low | Carboxylic Acid |

This table compares the generalized reactivity of thioesters and oxygen esters with common nucleophiles.

Participation in Native Chemical Ligation (NCL) and Related Bioconjugation Strategies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. wikipedia.org The core reaction involves the chemoselective coupling of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov

The this compound molecule could be envisioned as a scaffold for creating a reagent for NCL. If the naphthalene structure were part of a larger molecule (e.g., the C-terminus of a peptide), the acetylsulfanyl group could function as the required thioester. The reaction proceeds via a transthioesterification between the thioester and the thiol of the N-terminal cysteine, followed by a rapid, intramolecular S-to-N acyl shift to form a stable, native peptide bond at the ligation site. wikipedia.org Aryl thioesters are particularly effective in NCL reactions. nih.govnih.gov

Transformations to Other Carbonyl Derivatives (e.g., ketones, aldehydes, amides)

The reactivity of the thioester moiety allows for its conversion into a variety of other carbonyl-containing functional groups, highlighting its utility as a synthetic intermediate.

Ketones: Thioesters can be converted to ketones through reactions like the Fukuyama coupling, which involves a palladium-catalyzed reaction with an organozinc halide. wikipedia.org Cobalt-catalyzed acylations with organozinc reagents also provide an efficient route to ketones. nih.gov

Aldehydes: Controlled reduction of thioesters, for instance using reducing agents like diisobutylaluminium hydride (DIBAL-H) under specific conditions, can yield aldehydes.

Amides: As previously mentioned, the reaction of thioesters with primary or secondary amines is a straightforward and high-yielding method for the synthesis of amides. stackexchange.comwikipedia.org

These transformations are summarized in the table below.

| Target Derivative | Typical Reagents | Reaction Type |

|---|---|---|

| Ketone | R₂Zn, Pd catalyst (Fukuyama Coupling) | Cross-Coupling |

| Aldehyde | DIBAL-H (controlled reduction) | Reduction |

| Amide | R₂NH (Amine) | Nucleophilic Acyl Substitution |

| Ester | R-OH, catalyst | Nucleophilic Acyl Substitution |

This table outlines common synthetic transformations of thioesters.

Photochemical Pathways of Naphthyl Acetate Structures

The presence of the naphthyl acetate structure in the molecule opens up specific photochemical reaction pathways, most notably the Photo-Fries rearrangement. This process involves the intramolecular migration of the acetyl group.

The Photo-Fries rearrangement is a photochemical reaction where a phenolic ester rearranges to a hydroxy aryl ketone upon exposure to UV light. core.ac.ukwikipedia.org For naphthyl acetates, this rearrangement proceeds via an intramolecular free radical mechanism. asianpubs.org The process is initiated by the absorption of a photon, leading to the homolytic cleavage of the ester's C-O bond. This cleavage generates a geminate radical pair, consisting of a naphthoxy radical and an acetyl radical, confined within a solvent cage. researchgate.net

This singlet radical pair is a key intermediate in the reaction. Within the solvent cage, the radical pair can undergo several competing processes:

Recombination at the oxygen atom: This leads to the reformation of the starting naphthyl acetate.

Recombination at a ring carbon atom: The acetyl radical can attack the naphthyl ring at the ortho or para positions relative to the oxygen atom. This recombination results in the formation of keto-intermediates, which then tautomerize to the final stable hydroxy-acetylnaphthalene products. scielo.br For a 1-naphthyl acetate derivative, this would lead to the formation of 2-acetyl-1-naphthol and 4-acetyl-1-naphthol.

Diffusion out of the solvent cage: The radicals can escape the solvent cage and react with other molecules in the solution, leading to the formation of byproducts such as naphthol. asianpubs.org

Photoexcitation: The naphthyl acetate molecule absorbs a photon and is promoted to an excited singlet state.

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the O-C(O) bond, forming a singlet radical pair (naphthoxy radical and acetyl radical) within a solvent cage.

In-cage Recombination and Rearrangement: The radical pair can recombine to either regenerate the starting material or form intermediates that lead to the ortho and para rearranged products.

Solvent Cage Escape: The radicals can diffuse out of the solvent cage, leading to the formation of side products.

The dynamics of the radical pair intermediate in the Photo-Fries rearrangement are sensitive to the presence of external magnetic fields. This is because the magnetic field can influence the rate of intersystem crossing (ISC) between the singlet (S) and triplet (T) states of the radical pair. Only the singlet radical pair can recombine to form the final products, while the triplet radical pair is more likely to dissociate and form escape products. researchgate.net

The two primary mechanisms responsible for this magnetic field effect (MFE) are the hyperfine coupling (HFC) mechanism and the Δg mechanism.

Hyperfine Coupling (HFC) Mechanism: At low magnetic field strengths, the hyperfine coupling between the electron spins and the magnetic nuclei within the radicals is the dominant mechanism for inducing S-T transitions. An external magnetic field can lift the degeneracy of the triplet sublevels (T+, T0, T-), which can decrease the efficiency of the HFC-induced ISC. This often leads to a decrease in the yield of escaped radicals and an increase in the yield of in-cage recombination products at low magnetic fields. nih.gov

Δg Mechanism: At higher magnetic field strengths, the difference in the g-factors (Δg) of the two radicals becomes the dominant factor. The magnetic field causes the S and T0 states to precess at different rates, which induces S-T0 transitions. This mechanism becomes more efficient as the magnetic field strength increases, leading to an increase in the yield of escaped radicals. researchgate.net

A study on the Photo-Fries rearrangement of 1-naphthyl acetate in n-hexane demonstrated these magnetic field effects. The yield of escaped 1-naphthoxyl radicals was observed to change significantly with the application of an external magnetic field. researchgate.netnih.gov

| Magnetic Field Strength (B) | Observed Effect on Escaped Radical Yield | Dominant Mechanism |

|---|---|---|

| 0 mT | Reference Yield | N/A |

| ~3 mT | Dramatic Drop | Hyperfine Coupling (HFC) |

| 3 mT < B ≤ 7 T | Increasing Yield with Increasing B | Δg Mechanism |

These findings confirm the presence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds, which is long enough for the magnetic field to influence its spin dynamics. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions, similar to benzene (B151609), but with its own characteristic reactivity and regioselectivity. The presence of the acetoxy and acetylsulfanyl substituents on the ring in this compound will further influence the position of attack by an incoming electrophile.

The directing effects of the substituents are crucial in determining the outcome of the reaction.

Acetoxy Group (-OAc): The acetoxy group at the 1-position is an ortho, para-directing group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, activating the ortho (position 2) and para (position 4) positions towards electrophilic attack. However, the carbonyl group within the acetoxy moiety is electron-withdrawing, which can moderate this activating effect.

Acetylsulfanyl Group (-SAc): The directing effect of the acetylsulfanyl group at the 3-position is less straightforward. The sulfur atom also has lone pairs that can be donated to the ring via resonance, suggesting ortho, para-directing character. This would direct incoming electrophiles to the 2 and 4 positions. However, the acetyl group attached to the sulfur is electron-withdrawing. Generally, sulfur-containing substituents can be activating or deactivating depending on the specific group and reaction conditions.

Considering the combined effects of both substituents in this compound, the most likely positions for electrophilic attack would be the remaining unsubstituted positions on the same ring, namely positions 2 and 4. Both the acetoxy and acetylsulfanyl groups direct towards these positions. Computational methods such as the RegioSQM method can be used to predict the most likely sites of electrophilic attack by calculating the proton affinities of the aromatic carbon atoms. nih.gov In the absence of specific experimental data for this compound, a definitive prediction of the major product would require such computational analysis or experimental investigation.

Information Not Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the enzymatic interactions of the chemical compound This compound . The search did not yield research findings, kinetic data, or mechanistic studies related to its function as a substrate for the specified enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-naphthyl acetate esterase (α-NAE), or acid α-naphthyl acetate esterase (ANAE).

The user's request for an article focusing solely on "this compound" with a strict adherence to a detailed outline on its enzymatic interactions cannot be fulfilled at this time due to the lack of available information on this specific compound in the searched scientific databases.

While extensive research exists for the related compound, 1-naphthyl acetate (also known as α-naphthyl acetate) , and its role as a substrate for these esterases, this information is not applicable to the distinctly structured "this compound". Providing data for a different chemical would violate the core requirement of focusing exclusively on the requested subject. Therefore, to ensure scientific accuracy and adhere to the provided instructions, the requested article cannot be generated.

Elucidation of Enzyme Inhibition Mechanisms (Relevant for Analogues)

The study of analogues of this compound, particularly those containing thioester functionalities, provides a window into various enzyme inhibition mechanisms. Thioester analogs are valuable tools for probing the catalytic details of enzymes due to their similarity to natural substrates, which can sometimes be highly reactive and unstable. purdue.edu

One notable mechanism of inhibition involves the modification of critical amino acid residues within the enzyme's active site or binding domains. For instance, the functional interaction between fatty acid synthetase and thioesterase II can be inhibited by the modification of a single cysteine thiol on the thioesterase. nih.gov Specific sulfhydryl-modifying reagents, such as 5,5'-dithiobisnitrobenzoate, have been shown to abolish the thioesterase's ability to hydrolyze its natural substrate by preventing the enzyme from binding to the fatty acid synthetase. nih.gov This inhibition is attributed to steric hindrance or perturbation of the polypeptide configuration at the binding domain, rather than a direct interaction with the catalytic active-site serine residue. nih.gov The reversibility of this inhibition upon removal of the modifying group highlights a non-covalent, yet highly specific, mode of interaction. nih.gov

Furthermore, synthetic acyl-thioester analogs with single atom substitutions can act as competitive inhibitors. These "near-natural" analogs are designed to bind to the enzyme's active site in a manner similar to the natural substrate, but without undergoing the subsequent catalytic reaction. purdue.edu The inhibitory constants (Ki) for these analogs are often only marginally higher than the Michaelis constants (Km) of the natural substrates, indicating a strong binding affinity for the active site. purdue.edu By using such analogs, researchers can study enzyme-substrate interactions and conformational changes without the complication of substrate turnover. purdue.edu

Thiomers, which are polymers containing thiol groups, have also been shown to be potent inhibitors of zinc-dependent metalloproteinases, such as aminopeptidase (B13392206) N. Their inhibitory effect stems from the ability of the thiol groups to bind to the Zn2+ ion in the active site, which is crucial for the enzyme's catalytic activity. thiomatrix.com This demonstrates that the sulfur-containing moiety, a key feature of this compound, can play a direct role in enzyme inhibition through coordination with a metal cofactor.

| Inhibitor Type | Enzyme Target | Mechanism of Inhibition | Key Structural Feature |

| Sulfhydryl-modifying reagents | Thioesterase II | Covalent modification of a cysteine thiol in the binding domain, preventing substrate binding. nih.gov | Reactive disulfide bond |

| Acyl-thioester analogs | Ketosynthases | Competitive binding to the active site, mimicking the natural substrate. purdue.edu | Thioester linkage with single atom substitutions |

| Thiomers | Aminopeptidase N | Chelation of the active site Zn2+ ion. thiomatrix.com | Thiol groups |

Structure-Activity Relationship (SAR) Studies for Enzymatic Recognition (e.g., mercaptoacyl amino acids as metallopeptidase inhibitors)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of enzymatic recognition, SAR studies on mercaptoacyl amino acids and their derivatives as metallopeptidase inhibitors have yielded significant insights.

A key feature for potent inhibition of metallopeptidases is the presence of a strong zinc-binding group. The thiol group of mercaptoacyl derivatives demonstrates a high affinity for the zinc ion (Zn2+) present in the active site of these enzymes. nih.gov This interaction is a primary determinant of the inhibitory potency.

Further SAR studies on mercaptoacyl dipeptides as dual inhibitors of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) have revealed important structural requirements for activity and oral bioavailability. For instance, the parent compound, a potent dual inhibitor, had a short duration of action. To improve its pharmacokinetic profile, a series of thioacetate carboxylic acid ester analogs were synthesized. nih.gov These modifications, which convert the free thiol to a thioester, were designed to create prodrugs that could be hydrolyzed in vivo to release the active mercaptoacyl inhibitor. nih.gov

The following table summarizes the effects of structural modifications on the inhibitory activity of mercaptoacyl dipeptide analogs against plasma ACE after oral administration in rats.

| Compound | Modification | Oral Efficacy |

| Parent Mercaptoacyl Dipeptide | Free thiol | Active, but short duration nih.gov |

| Thioacetate Ester Analog (Compound 38) | Thiol group converted to a thioacetate ester | More efficacious than the parent compound and captopril, with a longer duration of effect. nih.gov |

| Modifications to Tyrosine Phenol | O-methylation of the tyrosine residue | Contributed to improved oral activity nih.gov |

These studies highlight several key SAR principles for this class of inhibitors:

Zinc-Binding Group: The presence of a thiol or a group that can be readily converted to a thiol is essential for potent inhibition.

Prodrug Strategy: Conversion of the active thiol to a thioester can enhance oral bioavailability and duration of action. nih.gov

Peptide Backbone and Side Chains: Modifications to the dipeptide structure, such as those on the tyrosine phenol, can significantly impact the compound's pharmacokinetic properties. nih.gov

Role of Thioesters in Coenzyme A-Mediated Biochemical Pathways

Thioesters, particularly those involving coenzyme A (CoA), are central to a vast array of biochemical pathways. The high-energy nature of the thioester bond makes acyl-CoA molecules key intermediates in metabolism, serving as activated acyl group carriers.

In fatty acid metabolism, CoA plays a critical role in both synthesis and degradation. Fatty acids are activated for metabolism by their conversion to fatty acyl-CoA thioesters. These activated molecules are then substrates for β-oxidation, where they are broken down to generate acetyl-CoA, or for anabolic pathways, where they are used to synthesize complex lipids.

The citric acid cycle, a central hub of cellular respiration, is initiated by the condensation of acetyl-CoA with oxaloacetate to form citrate. Acetyl-CoA, a two-carbon acyl group linked to CoA via a thioester bond, is the primary product of the breakdown of carbohydrates, fats, and proteins.

Beyond these core metabolic pathways, CoA thioesters are involved in a multitude of biosynthetic processes, including the synthesis of steroids, ketones, and certain amino acids. The thioester linkage provides the necessary thermodynamic driving force for these reactions, which would otherwise be energetically unfavorable.

The regulation of intracellular levels of acyl-CoAs, free fatty acids, and CoA itself is managed in part by acyl-CoA thioesterases. These enzymes catalyze the hydrolysis of acyl-CoAs to the free fatty acid and CoASH, thereby playing a crucial role in modulating lipid metabolism and cellular signaling.

| Pathway | Role of CoA Thioester | Key Molecule(s) |

| Fatty Acid Oxidation | Substrate for β-oxidation | Fatty acyl-CoA |

| Fatty Acid Synthesis | Acyl group carrier | Acetyl-CoA, Malonyl-CoA |

| Citric Acid Cycle | Entry point for two-carbon units | Acetyl-CoA |

| Steroid Biosynthesis | Precursor molecule | Acetyl-CoA |

Applications in Advanced Research Methodologies

Development of Chromogenic and Fluorogenic Probes for Enzyme Activity Detection

(3-Acetylsulfanyl-1-naphthyl) acetate (B1210297) and its derivatives are instrumental in creating probes that signal the presence and activity of various enzymes, particularly esterases. This is achieved through reactions that produce either a color change (chromogenic) or fluorescence, enabling qualitative and quantitative analysis.

A prominent application of naphthyl acetates is in colorimetric assays for detecting esterase activity, frequently employing diazo salts like Fast Blue B or Fast Blue RR. researchgate.netresearchgate.netnih.gov The fundamental principle of this method involves the enzymatic hydrolysis of the naphthyl acetate substrate by an esterase, which liberates α-naphthol. nih.govalfa-chemistry.com This liberated α-naphthol then rapidly couples with a diazonium salt, such as Fast Blue B, to form a distinctly colored azo dye. researchgate.netnih.gov The intensity of the resulting color, often purple or dark brown, is proportional to the amount of α-naphthol produced and, consequently, to the activity of the esterase enzyme. researchgate.netalfa-chemistry.com

This reaction forms the basis for various detection techniques, including assays on thin-layer chromatography (TLC) plates and in micro-well plate formats. researchgate.netresearchgate.net In these assays, the enzyme activity is visualized by the appearance of a colored background. researchgate.net

Table 1: Components and Products in Fast Blue Colorimetric Assays

| Component | Role | Result of Reaction |

| α-Naphthyl acetate | Enzyme Substrate | Hydrolyzed by esterase |

| Esterase | Analyte (Enzyme) | Catalyzes hydrolysis |

| α-Naphthol | Intermediate Product | Couples with diazo salt |

| Fast Blue Salt (e.g., B, BB, RR) | Coupling Reagent | Reacts with α-naphthol |

| Azo Dye | Final Product | Colored compound indicating enzyme activity |

This method's simplicity and rapid color development make it a valuable tool for screening enzyme activity and for the detection of enzyme inhibitors. researchgate.net Different Fast Blue variants can be used, with Fast Blue B noted for producing less background staining on gels compared to Fast Blue BB and Fast Blue RR. nih.gov

Beyond colorimetric methods, naphthyl acetate derivatives are integral to the design of sophisticated fluorescent probes based on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com These probes are engineered to be initially non-fluorescent or to fluoresce at a specific wavelength. The presence of an esterase enzyme triggers a chemical transformation in the probe, activating the ESIPT process and leading to a detectable change in its fluorescent properties. mdpi.comnih.gov

A key strategy in designing these probes involves using an acetate group to "block" the ESIPT effect. nih.gov Enzymatic cleavage of this acetate group by an esterase liberates a hydroxyl group, initiating the ESIPT mechanism and causing the probe to emit a strong fluorescent signal at a different wavelength. mdpi.com

Researchers have developed dual-factor synergistically activated ESIPT-based probes, such as HBT-NA, for the sensitive and simultaneous detection of different types of esterases, like α-Naphthyl acetate esterase (α-NAE) and acid α-naphthyl acetate esterase (ANAE). nih.govnih.govfigshare.com These probes can exhibit differential fluorescence signals in response to various esterase activities, allowing for the differentiation of enzyme types. For instance, the HBT-NA probe shows an enhanced fluorescence intensity at 392 nm in the presence of α-NAE at a pH of 7.4, while it emits ratiometric fluorescence signals for ANAE at a pH of 6.0. nih.govnih.gov This capability is particularly valuable for applications such as lymphocyte typing. nih.govresearchgate.net

Table 2: Characteristics of an ESIPT-Based Probe (HBT-NA) for Esterase Detection nih.govnih.gov

| Target Enzyme | pH Condition | Fluorescence Signal Type | Wavelength(s) |

| α-NAE | 7.4 | Enhanced Intensity | 392 nm |

| ANAE | 6.0 | Ratiometric | 505 nm / 392 nm |

This approach offers high sensitivity and rapid response times, making it a powerful tool for studying enzyme function in complex biological systems. nih.govnih.gov

The enzymatic assays utilizing (3-Acetylsulfanyl-1-naphthyl) acetate and related compounds are highly effective for detecting enzyme inhibitors, most notably organophosphorus (OP) pesticides. nih.govniscpr.res.in These compounds are potent inhibitors of acetylcholinesterase (AChE) and other esterases. nih.govniscpr.res.innih.gov

The detection principle is based on the inhibition of the enzyme's ability to hydrolyze its substrate. In a typical assay, the presence of an organophosphorus compound will inhibit the esterase. nih.gov Consequently, the hydrolysis of α-naphthyl acetate is reduced or completely blocked. This inhibition prevents the formation of α-naphthol, and as a result, the subsequent color-forming reaction with a diazo salt like Fast Blue B does not occur. researchgate.netnih.gov On a TLC plate, this manifests as a white spot against a colored background, indicating the location of the inhibitor. researchgate.net

This enzyme inhibition method is sensitive enough to detect nanogram amounts of certain pesticides. rsc.org It has been successfully applied to determine OP residues in food samples, such as vegetables. nih.govresearchgate.net The sensitivity of these assays makes them a valuable screening tool for food safety and environmental monitoring. nih.gov For example, limits of detection (LODs) for pesticides like methamidophos (B33315) and phoxim (B1677734) have been achieved that are below the maximum residue limits (MRLs) set for these compounds in food. nih.gov

The specificity of 1-naphthyl acetate as a substrate for erythrocyte acetylcholinesterase makes it a particularly attractive chromogenic substrate for detecting organophosphorus pesticide poisoning. nih.gov The rapid nature of the assay, with results often obtainable within minutes, further enhances its utility. niscpr.res.in

Role as Building Blocks in Material Science

The chemical functionalities present in this compound—namely the thioester and the naphthalene (B1677914) core—make it and similar structures valuable building blocks in material science for creating polymers and functionalizing surfaces.

The thioester group is a versatile functional group in polymer chemistry, and its incorporation into polymer backbones can impart unique properties. warwick.ac.ukrsc.org Naphthalene-based dithioesters have been synthesized and used as crosslinkers in the preparation of polymer networks with materials like methyl methacrylate (B99206) (MMA) and styrene (B11656) (ST). nih.govmdpi.com The inclusion of these thioester-containing naphthalene units can influence the thermal and mechanical properties of the resulting polymers. nih.govmdpi.com

For instance, the addition of such crosslinkers has been shown to lower the glass transition temperature (Tg) of the polymers. nih.govmdpi.com Furthermore, the presence of the thioester bond, which can undergo exchange reactions, allows for the depolymerization and reprocessing of the polymer networks. nih.gov This feature is significant for developing recyclable and modifiable materials. mdpi.com The thiol-thioester exchange reaction enables the breakdown of the crosslinked structure, and the resulting products can be re-reacted, for example, through a thiol-ene reaction, to form new materials with different properties. nih.gov This chemical handle allows for the manipulation of polymer characteristics, leading to the creation of products with desired features. nih.gov

In the field of molecular electronics, which aims to use single molecules as electronic components, the ability to reliably connect a molecule to metal electrodes is crucial. This connection is achieved through "anchoring groups." The acetylsulfanyl group (-S-C(O)CH₃) in this compound is a protected thiol. Upon hydrolysis, it exposes a thiol group (-SH), which is one of the most widely studied and effective anchoring groups for forming stable connections with gold electrodes. nih.gov

The sulfur atom of the thiol group forms a strong covalent bond with gold surfaces, facilitating the creation of single-molecule junctions. nih.gov While this compound itself is not directly cited as an anchor, its functional end-group is a well-established precursor for a powerful anchoring group. The use of a protected thiol allows for the synthesis and handling of the molecule before its intended application, with the active anchoring group being revealed just prior to or during the process of junction formation. Other sulfur-based anchors, such as diphenyl sulfide, have also been explored to fabricate reproducible molecular junctions. rsc.orgresearchgate.net The choice of anchoring group is critical as it significantly impacts the electronic coupling between the molecule and the electrodes, thereby influencing the conductance of the molecular junction. nih.gov

Integration into Star-Shaped Conjugated Systems for Optical Properties

Star-shaped conjugated systems are a class of macromolecules where multiple conjugated "arms" are linked to a central core. mdpi.com These structures are of significant interest in materials science due to their unique electronic and optical properties, which can be different from their linear counterparts. rsc.org They often exhibit high symmetry, good solubility, and well-defined monodisperse structures. rsc.org

This compound could potentially be used as a building block for the "arms" of a star-shaped molecule. The naphthalene unit provides a rigid and conjugated segment, while the acetylsulfanyl group could be modified or used in cross-coupling reactions to attach it to a central core. The acetate group could also be a site for further functionalization.

The optical properties of star-shaped molecules are determined by the nature of the core and the arms. The extended π-conjugation in these systems often leads to strong absorption and emission in the UV-visible or even near-infrared regions. mdpi.com For example, star-shaped oligomers with a tetrathienoanthracene core and diketopyrrolopyrrole arms have been shown to have strong and broad absorption, making them suitable for applications in organic solar cells. beilstein-journals.orgnih.gov Theoretical calculations have shown that star-shaped structures can have a larger oscillator strength compared to their linear analogues, leading to better photoabsorption properties. beilstein-journals.orgnih.gov

Chemical Probes for Cellular and Subcellular Studies (in vitro)

The acetate group in this compound makes it a candidate for use as a chemical probe in cellular and subcellular studies, drawing an analogy to the well-established use of 1-naphthyl acetate. 1-Naphthyl acetate is used as a chromogenic substrate for the detection of acetylcholinesterase (AChE) activity and in staining methods for the identification of macrophages. medchemexpress.comselleckchem.com

The principle behind the use of 1-naphthyl acetate as a probe is its hydrolysis by intracellular esterases. This enzymatic cleavage releases 1-naphthol (B170400), which can then react with a colorimetric reagent to produce a colored product, allowing for the quantitative measurement of esterase activity. medchemexpress.com

Similarly, this compound could potentially serve as a substrate for intracellular esterases. Upon entering a cell, the acetate group could be hydrolyzed, releasing (3-acetylsulfanyl-1-naphthol). The release of this product could be detected, for example, by subsequent reaction of the thiol group or by changes in the fluorescence of the naphthalene core. This would allow for the monitoring of esterase activity within living cells in vitro. The presence of the acetylsulfanyl group offers an additional site for modification, which could be used to attach other functionalities, such as a fluorescent reporter or a targeting ligand.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Energetics and Conformations (e.g., for naphthyl acetates)

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stability and preferred three-dimensional shape. These calculations solve approximations of the Schrödinger equation to find the electronic structure of a molecule, from which various properties can be derived.

Detailed research findings on the energetics of related compounds, the isomeric 1- and 2-naphthyl acetates, have been established through both experimental calorimetry and computational methods. researchgate.net High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.nettandfonline.com For instance, calculations at the MP2(full)/6-31G(d) level of theory have been used to determine the gas-phase enthalpies of formation for 1- and 2-naphthyl acetate (B1210297). researchgate.net

These studies revealed that 2-naphthyl acetate is marginally more stable than the 1-naphthyl acetate isomer by approximately 3.4 ± 1.9 kJ mol⁻¹. researchgate.net Computational calculations provided results in satisfactory agreement with these experimental findings, predicting a smaller stability difference. researchgate.net Such calculations are crucial for understanding the thermodynamic landscape of a molecule and its isomers. The geometry is optimized to find the lowest energy conformation, and vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface and to derive thermochemical data like zero-point vibrational energies. researchgate.netsamipubco.com

Table 1: Calculated Gas Phase Enthalpies of Formation for Naphthyl Acetates

| Compound | Computational Method | Calculated Enthalpy of Formation (kJ mol⁻¹) | Experimental Enthalpy of Formation (kJ mol⁻¹) |

|---|---|---|---|

| 1-Naphthyl acetate | MP2(full)/6-31G(d) | -212.9 ± 3.9 researchgate.net | -209.9 ± 1.4 researchgate.net |

| 2-Naphthyl acetate | MP2(full)/6-31G(d) | -212.2 ± 3.9 researchgate.net | -213.3 ± 1.3 researchgate.net |

Molecular Dynamics (MD) Simulations of Compound-Enzyme Complexes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like (3-Acetylsulfanyl-1-naphthyl) acetate, MD simulations are invaluable for understanding its interaction with biological macromolecules, particularly enzymes. These simulations can reveal how a ligand binds to an enzyme's active site, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

The process involves creating a simulation system that includes the protein, the ligand, and a solvent environment (typically water) to mimic physiological conditions. emerginginvestigators.org The interactions between atoms are described by a set of parameters known as a force field. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to model the system's evolution over a specific timescale, often from nanoseconds to microseconds. emerginginvestigators.orgmdpi.com

For example, MD simulations have been successfully applied to study the complex of a related compound, 1-Naphthyl acetate (1-NA), with the enzyme acetylcholinesterase (AChE). nih.gov These simulations demonstrated the formation of a stable 1-NA-AChE complex over a 5-nanosecond period, providing insights into the dynamic interactions that govern substrate binding. nih.gov Similarly, MD simulations of lipase in different solvent environments have been used to understand how the solvent affects the enzyme's conformational stability, which is crucial for its catalytic activity. emerginginvestigators.org Such studies are essential for rational drug design and for understanding the mechanisms of enzyme inhibition or catalysis. nih.govnih.gov

In Silico Docking and Screening for Substrate and Inhibitor Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen large libraries of compounds for their potential to interact with a specific biological target, thereby identifying potential substrates or inhibitors.

The docking process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then scoring these conformations based on their binding affinity. asianpubs.org Scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. Docking studies on various naphthyl derivatives have identified promising interactions with several enzymes. For instance, 1-Naphthyl acetate was identified as a favorable substrate for acetylcholinesterase (AChE) through docking, exhibiting a high Goldscore and favorable Total Interaction Energy (TIE). nih.gov Other studies have shown that novel compounds containing a naphthol skeleton exhibit good binding energies against histone deacetylase 2 (HDACs-2), with scores ranging from -9.08 to -10.08 kcal/mol. ekb.eg Naphthyl derivatives have also been docked against cyclooxygenase-II (COX-II) to evaluate their anti-inflammatory potential. asianpubs.org

These studies help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a structural basis for the compound's biological activity. nih.govnih.gov

Table 2: Example Docking Scores for Naphthyl Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | PDB Code | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Naphthol derivatives | HDACs-2 | 4LY1 | -9.08 to -10.08 | ekb.eg |

| Napthyl N-Acyl Hydrazones | COX-II | 3LN1 | Not specified, but good scores reported | asianpubs.org |

| 1-Hydroxy-naphthyl heterocycles | Oxidoreductase | 1DXO | Not specified, but proper binding observed | nih.gov |

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the likely pathways of chemical reactions and to characterize the high-energy transition states that connect reactants to products. This is crucial for understanding reaction mechanisms, including enzyme-catalyzed reactions.

By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. Methods like DFT are used to calculate the energies of reactants, products, intermediates, and transition states. kaust.edu.sa A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For example, detailed kinetic analysis of the pathways leading to naphthalene (B1677914) formation from the reaction of a phenyl radical with 1,3-butadiyne involved calculating the potential energy surfaces to identify the most favorable reaction channels. kaust.edu.sa This study utilized transition state theory (TST) to evaluate temperature- and pressure-dependent reaction rate constants. kaust.edu.sa

In the context of enzymatic reactions, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reactive center of the enzyme's active site is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. researchgate.net Furthermore, reactive quantum-mechanical molecular dynamics (QMD) simulations can directly model the chemical reaction dynamics, revealing the precise sequence of events, such as proton transfers and covalent bond formation, during catalysis. chemrxiv.orgchemrxiv.org

Future Directions and Emerging Research Avenues

Innovations in Regioselective and Stereoselective Synthesis

The synthesis of (3-Acetylsulfanyl-1-naphthyl) acetate (B1210297) presents a significant challenge in controlling the precise placement of two different functional groups on the naphthalene (B1677914) ring. Future research would need to focus on developing novel synthetic methodologies to achieve high regioselectivity, ensuring the acetylsulfanyl group is introduced at the C-3 position and the acetate group at the C-1 position. Furthermore, if chiral variants of this compound were to be explored, the development of stereoselective synthetic routes would be crucial.

Exploration of Novel Reactivity and Catalysis with the Bifunctional Core

The presence of both a thioester (acetylsulfanyl) and an ester (acetate) functionality on the same aromatic scaffold suggests a rich and complex reactivity profile. Future studies could investigate the differential reactivity of these two groups under various conditions. This bifunctional core could potentially be exploited in the design of novel catalysts, where one group acts as a binding site and the other as a catalytic center.

Rational Design of Highly Specific Enzymatic Substrates and Probes

Derivatives of naphthyl acetate are known to be substrates for various esterase enzymes. The unique structure of (3-Acetylsulfanyl-1-naphthyl) acetate could be leveraged to design highly specific substrates or activity-based probes for enzymes that can recognize and process both thioesters and esters. The hydrolysis of these groups could lead to the release of a fluorescent or colorimetric reporter molecule, enabling the sensitive detection of enzymatic activity.

Development of Advanced Materials with Tunable Electronic and Optical Properties

The naphthalene core is a well-known component of organic electronic and optical materials. The introduction of sulfur-containing (acetylsulfanyl) and oxygen-containing (acetate) functional groups could significantly modulate the electronic and photophysical properties of the naphthalene system. Future research could explore the synthesis of polymers or molecular materials incorporating this compound, with the aim of developing materials with tunable fluorescence, conductivity, or other desirable properties for applications in organic electronics.

Integration into Complex Biological Systems for Mechanistic Research

Should this compound be found to have interesting biological activity, its integration into complex biological systems would be a key area of future research. This could involve its use as a molecular tool to probe specific biological pathways or to study the mechanism of action of certain enzymes. The bifunctional nature of the molecule could allow for dual-labeling experiments or the investigation of multi-step biological processes.

Advanced Computational Modeling for Predictive Understanding

In the absence of experimental data, computational modeling represents a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) and other computational methods could be employed to calculate its molecular structure, electronic properties, and spectroscopic signatures. Such theoretical studies could guide future synthetic efforts and help to prioritize experimental investigations.

Q & A

Q. What are the recommended methods for synthesizing (3-Acetylsulfanyl-1-naphthyl) acetate with high purity, and how can the product be characterized?

- Methodological Answer : Synthesis typically involves esterification of 3-sulfanylnaphthol with acetic anhydride or acetyl chloride under acid catalysis (e.g., H₂SO₄) . Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Characterization requires:

- 1H/13C NMR : Confirm ester and acetylsulfanyl group integration (e.g., δ ~2.3 ppm for acetyl protons) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

Q. How can researchers determine the hydrolytic stability of this compound under different experimental conditions?

- Methodological Answer : Design pH-dependent stability studies using buffered solutions (pH 2–12) and monitor degradation via:

- Kinetic Analysis : Collect samples at timed intervals and quantify intact compound via HPLC .

- Activation Energy Calculation : Use Arrhenius plots from data at 25°C, 37°C, and 50°C to predict shelf-life .

- Control Variables : Maintain ionic strength (e.g., 0.1 M NaCl) to isolate pH effects .

Advanced Research Questions

Q. What advanced spectroscopic techniques are optimal for resolving structural ambiguities in sulfur-containing naphthyl acetate derivatives?

- Methodological Answer : Address ambiguities (e.g., thioester vs. oxyester tautomerism) using:

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm sulfur-acetyl bonding .

- X-ray Crystallography : Resolve crystal structures if single crystals are obtainable (e.g., as in sulfonyl-indole analogs ).

- Raman Spectroscopy : Identify S=O and C-S vibrational modes (~1100 cm⁻¹ and ~600 cm⁻¹, respectively) .

Q. How should researchers design experiments to investigate the potential biological interactions of this compound with lipid membranes?

- Lipid Bilayer Assays : Incorporate the compound into DOPC liposomes and measure membrane fluidity via fluorescence anisotropy (e.g., using DPH probes).

- Molecular Dynamics Simulations : Model interactions with lipid headgroups (e.g., POPC) to predict insertion dynamics .

- Cell-Based Uptake Studies : Use radiolabeled (³H or ¹⁴C) derivatives to track cellular internalization .

Q. What methodologies are effective for reconciling contradictory thermodynamic data reported for acetylated naphthyl compounds?

- Methodological Answer : Address discrepancies (e.g., melting points, ΔH values) by:

- Cross-Validation : Compare DSC (differential scanning calorimetry) data with NIST-standardized measurements .

- Sample Purity Checks : Use GC-MS to detect impurities >0.5% that may skew results .

- Meta-Analysis : Statistically aggregate published data (e.g., via Bayesian regression) to identify outliers .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.